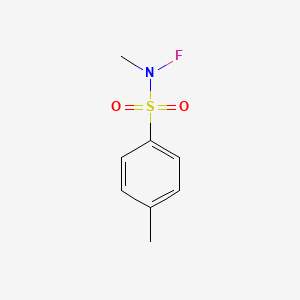

p-Tolyl-N-fluoro-N-methylsulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

P-Tolyl-N-fluoro-N-methylsulfonamide is a useful research compound. Its molecular formula is C8H10FNO2S and its molecular weight is 203.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The fluorine atom in p-Tolyl-N-fluoro-N-methylsulfonamide acts as a leaving group, facilitating nucleophilic substitution. This reactivity is critical for synthesizing derivatives:

-

Mechanism : The fluorine atom undergoes displacement by nucleophiles (e.g., amines, alcohols) under basic or acidic conditions. The sulfonamide group enhances stability through electron-withdrawing effects .

-

Conditions : Reactions often involve bases like LiOH or HATU for activation, with temperatures ranging from room temperature to 170°C under microwave irradiation .

-

Example : Reaction with N-methoxyheteroarenium salts yields substituted sulfonamides. For instance, coupling with pyridinium salts under LED irradiation (456 nm) and CsF catalysis achieves yields up to 77% .

Radical Aromatic Substitution Reactions

The sulfonamide group can act as an ipso-nucleofuge in radical reactions, enabling intramolecular cyclization or intermolecular coupling:

-

Reactivity : Electron-withdrawing groups (e.g., nitro, fluoro) on the aryl ring enhance the stability of intermediate radicals, favoring substitution. For example, fluorine substitution increases the likelihood of ipso-attack by alkyl radicals .

-

Conditions : Reactions typically occur at elevated temperatures (e.g., 150–200°C) with initiators like benzoyl peroxide. The presence of electron-deficient aromatic rings improves yields .

| Substituent | Relative Reactivity | Key Products | Reference |

|---|---|---|---|

| p-NO₂ | Low | Biaryls (minor) | |

| p-MeO | High | Substituted sulfonamides |

Coupling Reactions and Amide Bond Formation

The compound participates in coupling reactions to form biologically active derivatives, such as urea-based inhibitors:

-

Mechanism : The sulfonamide group reacts with carbamates or amines via HATU/DIPEA-mediated coupling. For instance, a one-carbon elongated A-region analogue was synthesized by coupling with phenylcarbamate derivatives .

-

Applications : These reactions are pivotal in drug discovery, particularly for targeting enzymes like BACE1 in Alzheimer’s disease .

Comparative Analysis of Reaction Conditions

The choice of reagents and conditions significantly impacts reaction outcomes:

-

Base Selection : Na₃PO₄ and CsF are critical for activating the sulfonamide in substitution reactions. Replacing Na₃PO₄ with NaHCO₃ reduces yields by ~40% .

-

Solvent Effects : Polar aprotic solvents like MeCN enhance reaction efficiency compared to DMSO or Et3N .

| Condition | Yield | Impact | Reference |

|---|---|---|---|

| Na₃PO₄ (2.0 equiv) | 77% | Optimal base for substitution | |

| Without CsF | 68% | Reduced catalytic efficiency |

Structural Influences on Reactivity

Substituents on the aryl ring and sulfonamide group modulate reactivity:

Eigenschaften

CAS-Nummer |

88303-12-2 |

|---|---|

Molekularformel |

C8H10FNO2S |

Molekulargewicht |

203.24 g/mol |

IUPAC-Name |

N-fluoro-N,4-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C8H10FNO2S/c1-7-3-5-8(6-4-7)13(11,12)10(2)9/h3-6H,1-2H3 |

InChI-Schlüssel |

PGGWSBRXMHAXEG-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)F |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)F |

Key on ui other cas no. |

88303-12-2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.